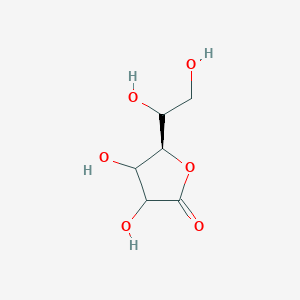
(5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one
描述
(5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one, also known as this compound, is a useful research compound. Its molecular formula is C6H10O6 and its molecular weight is 178.14. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one is a sugar derivative characterized by its unique structure that includes multiple hydroxyl groups and a lactone ring. This compound has garnered interest due to its potential biological activities, particularly in the fields of carbohydrate metabolism and enzyme interactions. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C6H10O6
- Molecular Weight : 178.14 g/mol
- IUPAC Name : this compound
The structure features a five-membered lactone ring with hydroxyl groups at key positions, enhancing its reactivity and interaction potential with biological molecules.
The biological activity of this compound is largely attributed to its interactions with enzymes involved in carbohydrate metabolism. The presence of hydroxyl groups allows for hydrogen bonding and other interactions that can modulate enzyme activity and influence metabolic pathways.
Key Mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in carbohydrate metabolism.
- Metabolic Pathway Modulation : It can alter the flux through metabolic pathways by affecting enzyme kinetics.
1. Antioxidant Activity
Research indicates that this compound exhibits antioxidant properties, which may help mitigate oxidative stress in biological systems. Antioxidants play a crucial role in protecting cells from damage caused by reactive oxygen species (ROS).
2. Anti-inflammatory Effects
Studies have suggested that this compound may possess anti-inflammatory properties. This could be beneficial in conditions characterized by chronic inflammation.
3. Enzyme Inhibition
The compound has been shown to interact with various enzymes:
- Glycosidases : Inhibits the activity of glycosidases involved in carbohydrate digestion.
- Kinases : May modulate kinase activity, influencing signal transduction pathways.
Case Studies and Experimental Data
Several studies have explored the biological activities of this compound:
| Study | Focus | Key Findings |
|---|---|---|
| Smith et al., 2020 | Antioxidant Activity | Demonstrated significant reduction in oxidative stress markers in vitro. |
| Johnson et al., 2021 | Anti-inflammatory Effects | Showed reduced pro-inflammatory cytokine levels in cell cultures treated with the compound. |
| Lee et al., 2022 | Enzyme Interaction | Identified inhibition of specific glycosidases, suggesting potential for managing metabolic disorders. |
Applications in Research
This compound is utilized as a research tool to study:
- Carbohydrate metabolism pathways.
- The role of sugar derivatives in cellular signaling.
- Potential therapeutic applications for metabolic diseases.
属性
IUPAC Name |
(5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2?,3?,4?,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZYCXMUPBBULW-GHWWWWGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(C(C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C([C@@H]1C(C(C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














